molecular formula C7H12O3 B031498 Propyl acetoacetate CAS No. 1779-60-8

Propyl acetoacetate

Cat. No. B031498
CAS RN: 1779-60-8
M. Wt: 144.17 g/mol
InChI Key: DHGFMVMDBNLMKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propyl acetoacetate can be synthesized through various methods. One approach involves the gold-catalyzed regioselective hydration of propargyl acetates, which is facilitated by a neighboring carbonyl group, demonstrating an atom-economical route to α-acyloxy methyl ketones. This method showcases the synthesis's efficiency and selectivity, crucial for producing high-purity propyl acetoacetate (Ghosh, Nayak, & Sahoo, 2011).

Molecular Structure Analysis

The molecular structure of propyl acetoacetate includes a propyl group attached to an acetoacetate moiety. This structure is significant for its reactivity and ability to undergo various chemical reactions. The acetoacetate group, in particular, is a functional moiety that can participate in nucleophilic addition reactions, esterification, and more, making propyl acetoacetate a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

Propyl acetoacetate undergoes several chemical reactions, including esterification and condensation, highlighting its utility in synthetic chemistry. For instance, it can be used in the synthesis of 4-acetoxy-2-propyltetrahydrothiophene through epoxidation and mesylation, followed by reaction with thioacetate, demonstrating its reactivity and utility in creating sulfur-containing heterocycles (Ma et al., 2015).

Scientific Research Applications

Biochemical Insights and Energy Metabolism

Carboxylation Reactions in Metabolism : Propyl acetoacetate is involved in unique biochemical pathways, particularly in the aerobic metabolism of compounds like propylene and acetone. It serves as a common product in novel carboxylation reactions, leading to the formation of acetoacetate, a crucial intermediate in various metabolic processes. These reactions are essential in utilizing toxic compounds as carbon sources, showcasing propyl acetoacetate's role in microbial adaptability and environmental detoxification (Mus et al., 2020).

Ketone Body Metabolism : Studies on heart metabolism have highlighted the use of propyl acetoacetate derivatives, such as [1-13C]acetoacetate, as novel substrates for hyperpolarized magnetic resonance imaging (MRI). This allows for non-invasive tracking of ketone body metabolism in heart tissues, providing insights into cardiac energy metabolism and potential diagnostic applications in heart disease (Miller et al., 2018).

Medical Research and Diagnostics

Heart Failure Prognosis : Circulating levels of acetoacetate, a metabolite related to propyl acetoacetate metabolism, have been associated with prognosis in heart failure patients. Elevated acetoacetate levels correlate with higher mortality, suggesting its potential as a biomarker for heart failure prognosis and indicating a crucial role of ketone bodies in cardiac health (Yokokawa et al., 2019).

Bacterial Sensors for Medical Diagnostics : An acetoacetate-inducible bacterial sensor has been developed for potential biomedical applications, such as in vivo diagnostics. This sensor specifically responds to acetoacetate concentrations, demonstrating the utility of propyl acetoacetate derivatives in designing biosensors for monitoring physiological and pathological conditions (Gonzales et al., 2016).

Environmental and Industrial Applications

Biotechnology and Sustainable Chemical Production : Propyl acetoacetate is pivotal in biotechnological approaches for producing value-added chemicals from renewable resources. Research demonstrates its application in engineering microbial strains for the biosynthesis of (R)-3-hydroxybutyric acid, an important chemical for the pharmaceutical industry, from acetate sources derived from syngas, highlighting sustainable pathways for chemical production (Fei et al., 2021).

Material Science and Polymer Chemistry : In material science, propyl acetoacetate derivatives have been explored for modifying cellulose, a renewable polymer. Cellulose acetoacetate serves as a precursor for creating functionalized cellulose derivatives with potential applications in developing new materials and enhancing the properties of existing ones, such as superabsorbent resins (Liu et al., 2017).

Safety And Hazards

Propyl Acetoacetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Propyl Acetoacetate has been used in the synthesis of siloxane-based polymer electrolytes, which have potential applications in various fields . It has also been used in the synthesis of other compounds .

properties

IUPAC Name

propyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFMVMDBNLMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170394
Record name Propyl acetoacetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propyl acetoacetate

CAS RN

1779-60-8
Record name Propyl acetoacetate
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Record name Propyl acetoacetate
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Record name Propyl acetoacetate
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Record name Propyl acetoacetate
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Record name PROPYL ACETOACETATE
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